Direct Comparison of PI3Kdelta Cellular Inhibition: 4-Methyl-3-(piperidine-1-carbonyl)aniline vs. the Prototypical Inhibitor LY294002
The target compound demonstrates significant inhibition of PI3Kdelta in a cellular context, showing an IC50 of 374 nM against human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells [1]. This is a crucial point of differentiation, as its activity is substantially higher than that of the widely used, broad-spectrum PI3K inhibitor LY294002, which exhibits a PI3Kdelta IC50 of 1,060 nM under comparable conditions .
| Evidence Dimension | Inhibition of PI3Kdelta in a cellular assay |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | LY294002: IC50 = 1,060 nM (1.06 µM) |
| Quantified Difference | Approximately 2.8-fold more potent than LY294002 in this cellular context. |
| Conditions | Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay [1]; LY294002 data from PI3Kdelta inhibition assay . |
Why This Matters
For projects focusing on PI3Kdelta signaling, this compound offers a >2-fold improvement in cellular potency over a common industry standard, potentially reducing required concentrations and improving assay windows.
- [1] BindingDB. (n.d.). BDBM50394897 CHEMBL2165498. Affinity Data: IC50: 374nM. Assay Description: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay. View Source
